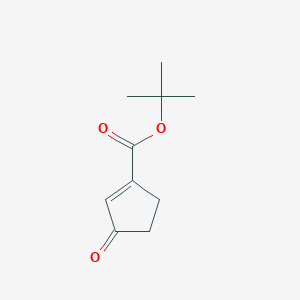
tert-Butyl3-oxocyclopent-1-enecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl3-oxocyclopent-1-enecarboxylate is an organic compound that features a tert-butyl group attached to a cyclopentene ring with a ketone and carboxylate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl3-oxocyclopent-1-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with tert-butyl acetoacetate in the presence of a strong base such as sodium hydride. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group can be achieved using sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic anhydride.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl3-oxocyclopent-1-enecarboxylate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which tert-Butyl3-oxocyclopent-1-enecarboxylate exerts its effects involves interactions with various molecular targets. The compound’s reactivity is largely influenced by the presence of the tert-butyl group, which can stabilize transition states and intermediates in chemical reactions. The pathways involved include nucleophilic attack at the carbonyl carbon and electrophilic addition to the double bond .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-oxopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a cyclopentene ring.
tert-Butyl 3-oxocyclohexane-1-carboxylate: Similar but with a cyclohexane ring.
Uniqueness
tert-Butyl3-oxocyclopent-1-enecarboxylate is unique due to its combination of a cyclopentene ring with a ketone and carboxylate functional group, which imparts distinct reactivity and stability compared to its analogs. The presence of the tert-butyl group further enhances its stability and reactivity in various chemical transformations .
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
tert-butyl 3-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h6H,4-5H2,1-3H3 |
Clave InChI |
WPTWNQYOVOCNIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















